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molecular formula C13H18O3 B1456516 Methyl 3-(4-methoxyphenyl)-3-methylbutanoate CAS No. 67437-37-0

Methyl 3-(4-methoxyphenyl)-3-methylbutanoate

Cat. No. B1456516
M. Wt: 222.28 g/mol
InChI Key: SHAIAIAOCNHGGQ-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

3-(4-methoxyphenyl)-3-methylbutanoic acid (513 mg, 2.463 mmol) was dissolved in toluene (13.3 ml) and methanol (2 ml). TMS-diazomethane (1.848 ml, 3.70 mmol) was added dropwise. Evolution of gas was observed, and a yellow color persisted. After 45 minutes, the reaction was quenched with acetic acid (200 uL, 3.5 mmol). The reaction was concentrated, and the residue was purified by flash chromatography on silica gel with 0 to 75% EtOAc/hexanes to afford methyl 3-(4-methoxyphenyl)-3-methylbutanoate. 1H NMR (CDCl3, 500 MHz) δ 7.28 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 3.79 (s, 3H), 3.54 (s, 3H), 2.59 (s, 2H), 1.43 (s, 6H).
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
solvent
Reaction Step One
Quantity
1.848 mL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:15])([CH3:14])[CH2:10][C:11]([OH:13])=[O:12])=[CH:5][CH:4]=1.[Si](C=[N+]=[N-])(C)(C)[CH3:17].C(O)(=O)C>C1(C)C=CC=CC=1.CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([CH3:15])([CH3:14])[CH2:10][C:11]([O:13][CH3:17])=[O:12])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
513 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(=O)O)(C)C
Name
Quantity
13.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.848 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel with 0 to 75% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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